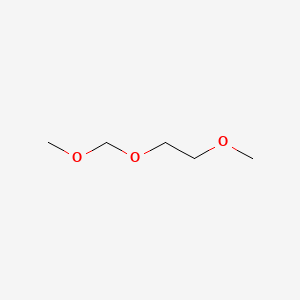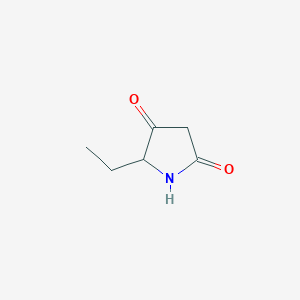
6,8-Dihydroxyoctanoic acid
Overview
Description
6,8-Dihydroxyoctanoic acid: is an organic compound with the molecular formula C8H16O4 It is a branched-chain dicarboxylic acid that features two hydroxyl groups located at the 6th and 8th positions of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6,8-dihydroxyoctanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric catalytic hydrogenation of a ketone precursor. The process typically includes the following steps:
Starting Material: A ketone of formula (II) is used as the starting material.
Asymmetric Catalytic Hydrogenation: The ketone undergoes asymmetric catalytic hydrogenation to produce enantiomerically pure this compound esters.
Hydrolysis: The esters are then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to primary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acid chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 6,8-dioxooctanoic acid.
Reduction: Formation of 6,8-dihydroxyoctanol.
Substitution: Formation of 6,8-dialkoxyoctanoic acid or 6,8-dialkoxyoctanoates.
Scientific Research Applications
6,8-Dihydroxyoctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 6,8-dihydroxyoctanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of specific enzymes involved in metabolic processes.
Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Signal Transduction: It may modulate signaling pathways related to inflammation and cellular stress responses.
Comparison with Similar Compounds
Octanoic acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
6-Hydroxyhexanoic acid: Contains only one hydroxyl group, resulting in different chemical properties and reactivity.
8-Hydroxyoctanoic acid: Similar structure but with hydroxyl group at a different position, leading to variations in reactivity and applications.
Uniqueness: 6,8-Dihydroxyoctanoic acid is unique due to the presence of two hydroxyl groups at specific positions on the octanoic acid chain. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
6,8-dihydroxyoctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c9-6-5-7(10)3-1-2-4-8(11)12/h7,9-10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTVHKBGBUURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)







